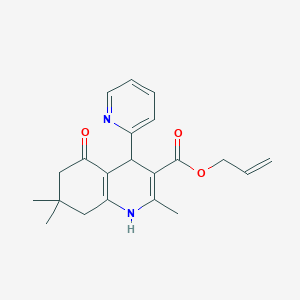![molecular formula C19H24N2O8S2 B4979215 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate](/img/structure/B4979215.png)
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate, also known as PBT2, is a small molecule drug that has shown promising results in scientific research. It is a member of the benzothiazole family of compounds and has been studied extensively for its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, which play a role in the formation of toxic protein aggregates in various neurodegenerative diseases. 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to bind to these metal ions and prevent their interaction with the toxic proteins, thereby reducing their aggregation and toxicity.
Biochemical and Physiological Effects:
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have several biochemical and physiological effects in various disease models. It has been shown to reduce the levels of toxic protein aggregates, such as beta-amyloid and huntingtin protein, in the brain. It has also been shown to improve cognitive and motor function in animal models of Alzheimer's and Huntington's disease, respectively. Additionally, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One of the main advantages of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate for lab experiments is its ability to cross the blood-brain barrier, which allows it to target the brain directly and potentially improve therapeutic outcomes. Additionally, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have low toxicity and good tolerability in animal models, which makes it a promising candidate for clinical trials. However, one of the limitations of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
未来方向
There are several future directions for research on 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate. One potential area of exploration is its potential use in other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to understand the exact mechanism of action of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate and to optimize its dosing and administration for clinical use. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate in humans and to determine its potential as a therapeutic agent for neurodegenerative diseases.
合成方法
The synthesis of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate involves the reaction of 2-mercaptobenzothiazole with 3-chloropropylpiperidine, followed by the addition of diethyl oxalate. The resulting product is then purified through recrystallization to obtain 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate in its pure form.
科学研究应用
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and prion diseases. In Alzheimer's disease, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the levels of toxic beta-amyloid plaques in the brain and improve cognitive function in animal models. In Huntington's disease, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the accumulation of toxic huntingtin protein aggregates in the brain and improve motor function in animal models. In prion diseases, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the levels of abnormal prion protein and improve survival in animal models.
属性
IUPAC Name |
oxalic acid;2-(3-piperidin-1-ylpropylsulfanyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S2.2C2H2O4/c1-4-9-17(10-5-1)11-6-12-18-15-16-13-7-2-3-8-14(13)19-15;2*3-1(4)2(5)6/h2-3,7-8H,1,4-6,9-12H2;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFEBKYLRSDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCSC2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

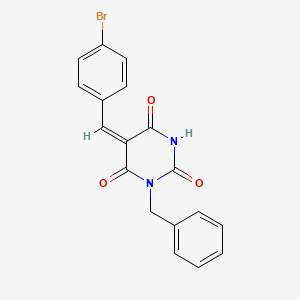
![N-[3-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B4979142.png)
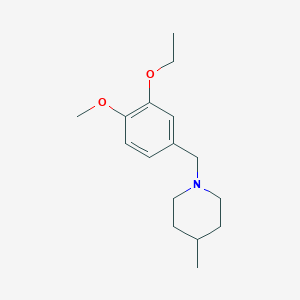
![3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4979160.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4979173.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B4979176.png)
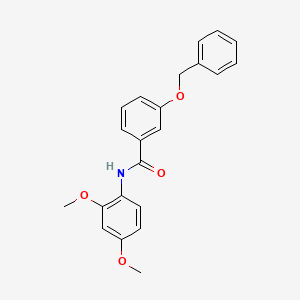
![8-[2-(2-chloro-5-methylphenoxy)ethoxy]quinoline](/img/structure/B4979191.png)
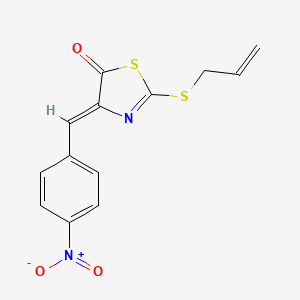
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)
![3-allyl-5-[2-(benzyloxy)-5-chlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979210.png)
![methyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4979212.png)
